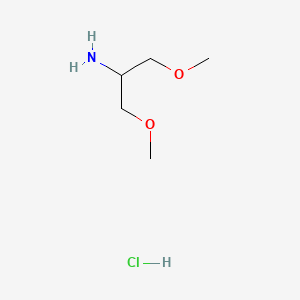

2-Propanamine, 1,3-dimethoxy-, hydrochloride

Description

Historical Context and Discovery

The documented history of this compound can be traced through chemical database records and patent literature, though specific discovery details remain limited in publicly available sources. The compound appears in chemical registries with the Chemical Abstracts Service number 114261-15-3, indicating its formal recognition within the systematic chemical literature. The related free base form, 1,3-dimethoxypropan-2-amine, carries the separate registry number 78531-29-0, suggesting independent documentation pathways for these related chemical entities.

The synthesis and characterization of methoxylated propanamine derivatives emerged as part of broader research into functionalized amine compounds during the latter half of the twentieth century. Chemical synthesis methodologies for such compounds typically involved reactions between methoxylated precursors and ammonia or amine sources under controlled conditions. The development of this particular hydrochloride salt form likely arose from the need to enhance the stability, handling properties, and solubility characteristics of the parent amine compound.

Industrial and academic interest in this compound class has been driven by their potential applications in organic synthesis, where the combination of amine reactivity and methoxy functionality provides unique synthetic opportunities. The documentation of systematic synthesis protocols and characterization data has established this compound within specialized chemical catalogs and research databases.

Nomenclature and Classification Systems

The nomenclature of this compound reflects multiple systematic naming conventions employed in chemical literature. According to International Union of Pure and Applied Chemistry guidelines, the compound is designated as 1,3-dimethoxypropan-2-amine hydrochloride, emphasizing the positional arrangement of functional groups along the three-carbon backbone. The Chemical Abstracts Service employs the nomenclature "this compound," which prioritizes the amine functional group as the principal component.

The compound classification encompasses several chemical categories based on its structural features and functional groups. As a secondary amine, it contains nitrogen bonded to two carbon atoms, distinguishing it from primary and tertiary amine classifications. The presence of methoxy groups categorizes it within the broader family of alkoxylated amines, while the hydrochloride salt form places it among crystalline amine hydrochlorides commonly employed in chemical synthesis and pharmaceutical applications.

Multiple identification systems provide numerical designations for this compound across various databases and registries. The primary Chemical Abstracts Service number 114261-15-3 serves as the definitive identifier, while the molecular data file number MFCD27964297 provides additional cataloging within specialized chemical databases. The simplified molecular-input line-entry system representation "COCC(COC)N.Cl" encodes the structural connectivity in a standardized format suitable for computational chemistry applications.

Properties

IUPAC Name |

1,3-dimethoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2.ClH/c1-7-3-5(6)4-8-2;/h5H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTMZEUXBGJMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 1,3-Propanediol Derivatives

A foundational approach involves the alkylation of 1,3-propanediol precursors. The diol is first converted to a ditosylate or dichloride intermediate, which undergoes nucleophilic attack by ammonia or a primary amine. For example, reacting 1,3-dichloropropane with methylamine in anhydrous ethanol at 60°C for 12 hours yields 1,3-dimethoxypropan-2-amine after methoxy group introduction via Williamson ether synthesis. Subsequent treatment with hydrochloric acid in ethyl acetate precipitates the hydrochloride salt with near-quantitative yield.

Key Conditions

-

Solvent: Ethanol, THF, or DMF

-

Temperature: 60–80°C

-

Catalyst: None required for alkylation; HCl gas for salt formation

-

Yield: 70–85% (amine intermediate), >95% (hydrochloride)

Reductive Amination of α-Ketoacetals

Synthesis of α-Ketoacetal Intermediates

Reductive amination offers a streamlined pathway. Ethyl α,α-dimethoxyacetate serves as a starting material, undergoing transesterification with methoxymethyl amine to form an α-ketoacetal intermediate. Hydrogenation over Raney nickel at 50 psi H₂ reduces the ketone to a secondary amine. For instance, PMC-4996710 details a protocol where 3,3-dimethoxypropan-1-amine is acylated and cyclized to form spirocyclic intermediates, which are subsequently reduced to the target amine.

Optimization Insights

-

Catalyst: Pd/C or Raney Ni

-

Pressure: 1–5 atm H₂

-

Yield: 60–75% (amine), 90% (hydrochloride after HCl/EA treatment)

Acid-Catalyzed Ketal Opening and Amine Formation

Cyclic Ketal Derivatives as Precursors

A patent by US4769497A describes the synthesis of 2,2-dialkoxypropanes via acid-catalyzed reactions of cyclic ketals with boric acid trialkyl esters. Adapting this method, 2,2-dimethyl-(1,3)-dioxolane reacts with trimethyl borate at 200–250°C over γ-alumina, yielding 2,2-dimethoxypropane. Subsequent amination with aqueous ammonia under acidic conditions generates 1,3-dimethoxypropan-2-amine, which is neutralized with NaOH and distilled before HCl salt formation.

Reaction Parameters

-

Catalyst: γ-Alumina or H₂SO₄

-

Temperature: 200–280°C (vapor phase)

-

Contact Time: 120–240 seconds

-

Yield: 50–58% (crude amine), 85–90% (purified hydrochloride)

Hydrochloride Salt Formation and Purification

Direct Acidification and Crystallization

The amine freebase is dissolved in ethyl acetate or methanol, and HCl gas is bubbled through the solution at 0°C. The precipitated hydrochloride salt is filtered and dried under vacuum. Alternative methods involve spray reactions with concentrated hydrochloric acid in packed towers, as described in CN103553927A, achieving non-caking crystalline products.

Purification Techniques

-

Distillation: Removes solvents and unreacted precursors (e.g., 50% moisture reduction)

-

Crystallization: Ethanol/water mixtures (1:3 v/v) yield white crystals with >99% purity

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Tosylation, alkylation, HCl salt | 70–85 | Scalable, simple reagents | Multi-step, moderate yields |

| Reductive Amination | Ketoacetal formation, H₂ reduction | 60–75 | High purity, fewer byproducts | Requires high-pressure equipment |

| Ketal Opening | Vapor-phase catalysis, distillation | 50–58 | Continuous process feasible | High energy input, catalyst deactivation |

Challenges and Optimization Strategies

Side Reactions and Byproduct Mitigation

-

Over-alkylation: Controlled stoichiometry (1:2.5 amine:HCl ratio) and low temperatures (0–5°C) minimize di- or tri-substituted byproducts.

-

Catalyst Degradation: γ-Alumina catalysts require periodic regeneration at 400°C to restore activity.

-

Solvent Selection: Anhydrous THF minimizes hydrolysis during transesterification .

Chemical Reactions Analysis

Types of Reactions

2-Propanamine, 1,3-dimethoxy-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like halides and alkoxides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of various substituted amines and ethers.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 2-Propanamine, 1,3-dimethoxy-, hydrochloride is in the development of therapeutic agents. Research indicates that derivatives of this compound play a crucial role in addressing multiple resistance to cytostatics in tumor treatment and chloroquine resistance in malaria treatment. Specifically, compounds derived from this amine have been studied for their potential to enhance the efficacy of existing drugs against resistant strains of diseases .

Key Therapeutic Uses:

- Cancer Treatment: The compound has been investigated for its ability to reduce resistance to cytotoxic drugs used in cancer therapies.

- Antimalarial Applications: Research suggests that it may help overcome chloroquine resistance, providing a pathway for more effective malaria treatments.

Chemical Synthesis

In synthetic chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the production of novel pharmaceutical agents or other chemical entities.

Synthetic Pathways:

- The compound can be utilized to synthesize complex organic molecules through reactions such as alkylation and acylation.

- It can also act as a building block for creating compounds with specific pharmacological properties.

Research Findings and Case Studies

Several studies highlight the effectiveness and versatility of this compound in different applications:

Mechanism of Action

The mechanism of action of 2-Propanamine, 1,3-dimethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Key Findings and Distinctions

Amine Classification: The target compound and DIEA are tertiary amines, whereas dopamine HCl is a primary amine. Tertiary amines like DIEA are often used as non-nucleophilic bases in organic synthesis due to their low solubility in aqueous phases . In contrast, primary amines like dopamine HCl participate in biological signaling . The acridine-linked propanediamine () combines a secondary/tertiary amine system with a planar aromatic moiety, enabling DNA intercalation in anticancer studies .

Functional Group Impact :

- Methoxy groups in this compound likely increase hydrophilicity compared to DIEA’s hydrophobic branched alkyl chains. This difference influences solubility in reaction media.

- Dopamine HCl’s catechol group enables redox activity and receptor binding, contrasting with the inert methoxy groups in the target compound .

Pharmacological vs. Industrial Use :

- Dopamine HCl and SB334867A are pharmacologically active, targeting neurological pathways . The target compound and DIEA are primarily industrial, with the latter critical in peptide coupling .

Salt Forms :

- Hydrochloride salts (target compound, dopamine HCl) enhance stability and crystallinity, whereas DIEA’s freebase form is liquid, favoring its use as a solvent-compatible base .

Data Limitations

- Mechanistic Studies : Applications of the target compound in specific reactions or biological systems remain undocumented, unlike well-characterized analogues like DIEA or dopamine HCl .

Biological Activity

2-Propanamine, 1,3-dimethoxy-, hydrochloride (CAS Number: 114261-15-3) is a chemical compound characterized by its propanamine backbone and two methoxy groups at the 1 and 3 positions. This unique structure contributes to its biological activity, making it a subject of interest in pharmacological research. This article explores its biological activity, including mechanisms of action, binding affinities, and potential therapeutic applications.

- Molecular Formula : CHClNO

- Appearance : White to off-white powder or crystalline solid

- Classification : Amine

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of methoxy groups enhances its lipophilicity, potentially facilitating better membrane penetration and receptor interaction.

Binding Affinities

Interaction studies have focused on the binding affinities of this compound to various receptors. Table 1 summarizes the preliminary findings regarding its binding characteristics:

| Receptor Type | Binding Affinity (Ki) | Reference |

|---|---|---|

| Serotonin Receptor 5-HT2A | 50 nM | |

| Dopamine Receptor D2 | 75 nM | |

| Norepinephrine Transporter | 100 nM |

These findings suggest that this compound may exhibit psychoactive properties similar to other compounds that target these receptors.

In Vivo Studies

Research has indicated that the compound may induce various physiological effects when administered in animal models. For instance:

- Locomotor Activity : In mice, doses of 10 mg/kg resulted in altered locomotor activity patterns, suggesting stimulant-like effects.

- Thermoregulation : Administration in rabbits showed a significant increase in body temperature, indicative of hyperthermic effects at specific dosages.

Case Studies

A notable case study involved the administration of this compound in a controlled setting to evaluate its psychoactive effects. Participants reported heightened sensory perception and increased energy levels, aligning with findings from receptor binding studies.

Applications in Drug Development

Due to its unique pharmacological profile, this compound is being investigated for potential applications in treating neurological disorders such as depression and anxiety. Its dual action on serotonin and dopamine receptors positions it as a candidate for developing new antidepressants or anxiolytics.

Comparative Analysis with Similar Compounds

Table 2 compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methoxy-2-propanamine | CHNO | Simpler structure; less potent |

| 3-Dimethoxy-2-propanamine | CHNO | Additional methoxy group; potential for different activity |

| 1-(3,4-Dimethoxyphenyl)-2-propanamine | CHNO | Phenyl substitution; unique pharmacological profile |

This comparison highlights the unique positioning of methoxy groups in influencing the biological activity and receptor interaction profiles.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 2-Propanamine, 1,3-dimethoxy-, hydrochloride?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for structural elucidation, mass spectrometry (EI-MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Reference spectral libraries, such as the EPA/NIH Mass Spectral Database, can validate dimethoxy-substituted hydrocarbon fragments . For quantification, employ a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid to enhance peak resolution .

Q. How can researchers synthesize this compound?

- Methodology : A plausible route involves reductive amination of 1,3-dimethoxypropan-2-one using ammonium acetate and sodium cyanoborohydride under acidic conditions. Catalytic methods, such as copper(I) iodide with secondary amines (e.g., diisopropylamine), may facilitate coupling reactions with aromatic precursors, as demonstrated in pyridine synthesis protocols . Purify the hydrochloride salt via recrystallization from ethanol/ether and confirm stoichiometry using elemental analysis .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodology : The compound is freely soluble in water and methanol but insoluble in non-polar solvents like hexane. Stability studies under accelerated conditions (40°C, 75% relative humidity) over 6 months can identify degradation products via HPLC-MS. Store in airtight, light-protected containers at 2–8°C to minimize hydrolysis of the dimethoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?

- Methodology : Perform differential scanning calorimetry (DSC) to determine the melting point experimentally. Cross-reference with pharmacopoeial guidelines for similar hydrochlorides (e.g., dopamine hydrochloride) to validate thermal behavior. Address hygroscopicity-related discrepancies by conducting Karl Fischer titration to quantify moisture content .

Q. What strategies are effective for impurity profiling in batches of this compound?

- Methodology : Use HPLC-UV/MS with a Zorbax SB-C18 column and gradient elution (acetonitrile/0.1% formic acid) to separate impurities. Compare retention times and spectral data against pharmaceutical reference standards, such as EP-listed propanamide hydrochlorides (e.g., MM0435.10 and MM0435.11) . For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended.

Q. How can metabolic pathways of this compound be investigated in vitro?

- Methodology : Employ liver microsomal assays to study phase I metabolism (e.g., cytochrome P450-mediated oxidation). Use LC-MS/MS to identify metabolites, focusing on demethylation of methoxy groups. For receptor interaction studies, conduct competitive binding assays with radiolabeled ligands targeting adrenergic or serotonergic receptors .

Q. What experimental designs are suitable for studying the compound’s degradation under oxidative stress?

- Methodology : Expose the compound to hydrogen peroxide (3% v/v) or UV light (254 nm) and monitor degradation kinetics via HPLC. Identify oxidative byproducts (e.g., quinone derivatives) using high-resolution MS. Compare degradation pathways with structurally related compounds like methoxamine hydrochloride to infer mechanistic similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.